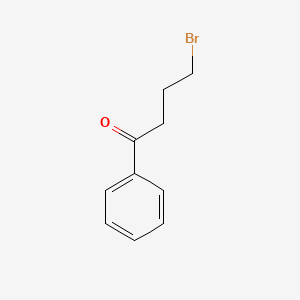
4-Bromobutyrophenone
Descripción general
Descripción
4-Bromobutyrophenone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
4-Bromobutyrophenone serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of antipsychotic medications.
Case Study: Synthesis of Antipsychotic Agents
A notable application involves the synthesis of butyrophenone derivatives, which are structurally related to antipsychotic drugs like haloperidol. Research indicates that modifications to the this compound structure can enhance pharmacological activity while reducing side effects.
| Compound | Target Use | Synthesis Method |
|---|---|---|
| Haloperidol | Antipsychotic | Derived from this compound via nucleophilic substitution. |
| Bromperidol | Antipsychotic | Synthesized through similar pathways as haloperidol. |
Agrochemical Applications
In agrochemistry, this compound is utilized as a precursor for developing herbicides and pesticides. Its ability to form various derivatives makes it valuable for creating compounds with specific biological activities against pests.
Case Study: Development of Herbicides
Research has shown that derivatives of this compound exhibit herbicidal properties. For instance, modifications to the bromine substituent can enhance herbicidal efficacy while minimizing toxicity to non-target species.
| Derivative | Activity | Target Organism |
|---|---|---|
| 4-Bromo-2-methylbutyrophenone | Herbicide | Effective against broadleaf weeds |
| 4-Bromo-3-nitrobutyrophenone | Pesticide | Targeted at specific insect pests |
Synthetic Organic Chemistry
The compound is widely used as a building block in organic synthesis due to its reactivity. It participates in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Case Study: Synthesis of Complex Molecules
In synthetic organic chemistry, this compound has been employed in multicomponent reactions to create complex molecular architectures essential for drug discovery.
| Reaction Type | Outcome | Applications |
|---|---|---|
| Nucleophilic Substitution | Formation of new carbon-carbon bonds | Used in synthesizing complex drug-like structures |
| Coupling Reactions | Generation of diverse scaffolds | Essential for lead optimization in drug development |
Forensic Applications
In forensic science, this compound is analyzed in relation to synthetic cathinones, commonly known as "bath salts." Its detection is crucial for identifying substances involved in illicit drug use.
Case Study: Detection Methods
Forensic researchers utilize techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify this compound and its analogs in biological samples.
| Detection Method | Sensitivity | Application |
|---|---|---|
| GC-MS | High | Identification of synthetic cathinones in urine samples |
| LC-MS | Very High | Analysis of blood samples for drug testing |
Propiedades
Número CAS |
24070-52-8 |
|---|---|
Fórmula molecular |
C10H11BrO |
Peso molecular |
227.1 g/mol |
Nombre IUPAC |
4-bromo-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11BrO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clave InChI |
AUWYVCBOBIRRGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCCBr |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCCBr |
Key on ui other cas no. |
24070-52-8 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













